![molecular formula C18H21NO5S B13728105 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)
((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is a complex organic compound that features a biphenyl core substituted with a methoxy group and a sulfonyl group attached to a valine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine typically involves multiple steps:
Formation of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride: This can be achieved through the sulfonation of 4’-Methoxy-[1,1’-biphenyl] using chlorosulfonic acid.
Coupling with Valine: The sulfonyl chloride intermediate is then reacted with valine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, where the methoxy group acts as an electron-donating group, activating the aromatic ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, iron(III) chloride).
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated biphenyl derivatives.
Nucleophilic Substitution: Products include sulfonamide and sulfonate derivatives.
Scientific Research Applications
Chemistry
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine
In medicinal chemistry, ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is investigated for its potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxy group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the sulfonyl and valine groups, making it less versatile in terms of chemical reactivity and biological activity.
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride:
Uniqueness
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)valine is unique due to the presence of both a sulfonyl group and a valine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications, from organic synthesis to medicinal chemistry.
Properties
Molecular Formula |
C18H21NO5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)17(18(20)21)19-25(22,23)16-10-6-14(7-11-16)13-4-8-15(24-3)9-5-13/h4-12,17,19H,1-3H3,(H,20,21) |
InChI Key |
MDWFJTBWOFNAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


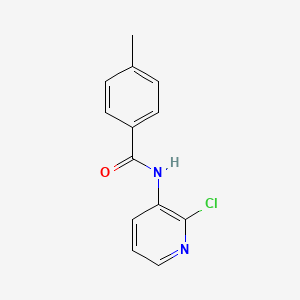
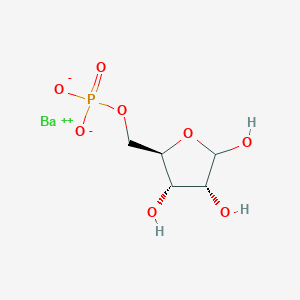
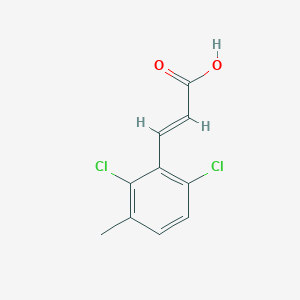
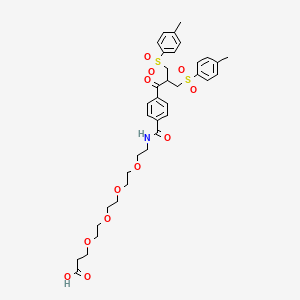
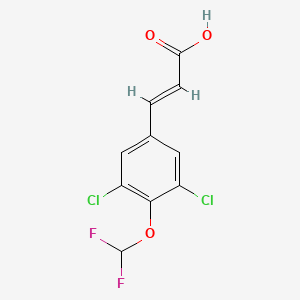
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)
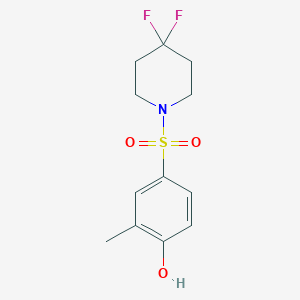
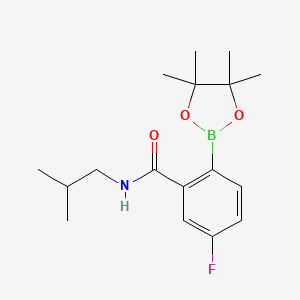
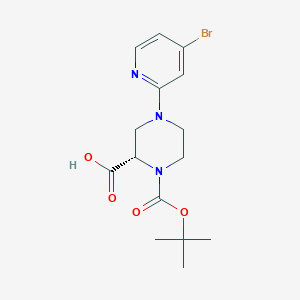
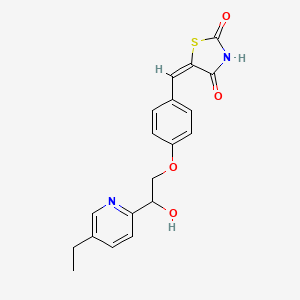
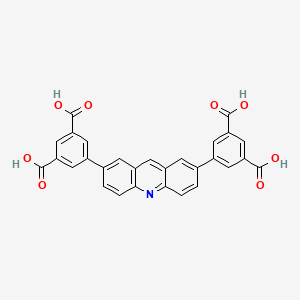
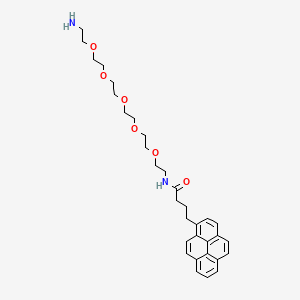
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
